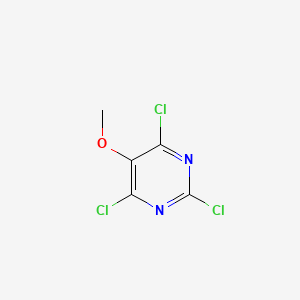

2,4,6-Trichloro-5-methoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloro-5-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3N2O/c1-11-2-3(6)9-5(8)10-4(2)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDZWBOGMCNUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00604426 | |

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60703-46-0 | |

| Record name | 2,4,6-Trichloro-5-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00604426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,4,6-Trichloro-5-methoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and plausible synthetic pathway for 2,4,6-trichloro-5-methoxypyrimidine, a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of a 5-methoxybarbituric acid intermediate, followed by a comprehensive chlorination to yield the final product. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow to aid in laboratory-scale synthesis and process optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through two key transformations:

-

Step 1: Synthesis of 5-Methoxybarbituric Acid. This initial step involves the condensation of diethyl methoxymalonate with urea in the presence of a strong base, typically sodium ethoxide. This reaction forms the core pyrimidine ring structure with the desired methoxy substituent at the 5-position.

-

Step 2: Chlorination of 5-Methoxybarbituric Acid. The hydroxyl groups of the 5-methoxybarbituric acid are subsequently replaced with chlorine atoms using a potent chlorinating agent, phosphorus oxychloride (POCl₃), to afford the target molecule, this compound.

The overall reaction scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 5-Methoxybarbituric Acid

This procedure is based on the well-established malonic ester synthesis of barbituric acids.[1]

Materials:

-

Diethyl methoxymalonate

-

Urea

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal (2 molar equivalents relative to urea) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add urea (1.2 molar equivalents relative to diethyl methoxymalonate) and stir until fully dissolved. Subsequently, add diethyl methoxymalonate (1 molar equivalent) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 7 hours.

-

Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitate of 5-methoxybarbituric acid is then collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Chlorination of 5-Methoxybarbituric Acid to this compound

The following protocol is adapted from established methods for the chlorination of barbituric acid.[2][3][4]

Materials:

-

5-Methoxybarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) or Triethylamine (catalyst)

-

Toluene (solvent, optional)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 5-methoxybarbituric acid (1 molar equivalent).

-

Addition of Reagents: Add phosphorus oxychloride (4-6 molar equivalents) to the flask. While stirring, slowly add a catalytic amount of N,N-dimethylformamide or triethylamine (0.25-1.0 molar equivalents) to the mixture at a temperature of 20-30°C.

-

Heating: Gradually heat the reaction mixture to reflux (approximately 105-115°C) and maintain this temperature for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction and Purification: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of 2,4,6-trichloropyrimidine from barbituric acid, which can be used as a reference for the synthesis of its 5-methoxy analog.

Table 1: Reaction Parameters for the Chlorination of Barbituric Acid

| Parameter | Value | Reference |

| Molar Ratio (Barbituric Acid:POCl₃:De-acidifying agent) | 1.0 : 4.0-6.0 : 0.25-1.0 | [3] |

| Reaction Temperature | 105-115 °C | [3] |

| Reaction Time | 1-3 hours | [3] |

| Yield | 77-80% | [3] |

| Purity | >99% (GC) | [3] |

Table 2: Alternative Chlorination Conditions for Barbituric Acid

| Step | Reagents | Temperature | Duration | Yield | Reference |

| 1 | Barbituric acid, POCl₃, Triethylamine | 75 ± 5 °C | - | 91.0% | [2] |

| 2 | PCl₃, Chlorine | - | - | [2] |

Diagrams

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Proposed Reaction Mechanism for Chlorination

The chlorination of the tautomeric hydroxyl groups of the barbituric acid ring by phosphorus oxychloride is proposed to proceed via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of a tertiary amine or DMF can facilitate this process.

Disclaimer: This document provides a proposed synthetic pathway and experimental guidelines based on analogous and well-established chemical reactions. The synthesis of this compound may require optimization of the described conditions. All laboratory work should be conducted with appropriate safety precautions in a well-ventilated fume hood, and personal protective equipment should be worn at all times.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

An In-depth Technical Guide on the Physicochemical Properties of 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4,6-Trichloro-5-methoxypyrimidine is a halogenated and methoxylated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleobases and various pharmaceuticals. The presence of three chlorine atoms and a methoxy group on the pyrimidine ring is expected to significantly influence its electronic properties, reactivity, and potential biological interactions. However, a comprehensive understanding of this compound is hampered by the lack of detailed published research.

This guide aims to collate all accessible information on this compound and provide a comparative overview of its near structural analogs for which more data is available. This comparative approach offers a foundation for researchers to estimate the potential properties of the title compound.

Physicochemical Properties of this compound and Related Compounds

Direct experimental data for the physicochemical properties of this compound are not available in the reviewed literature. To provide a useful reference, the following tables summarize the available quantitative data for structurally similar compounds.

Table 1: General and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| This compound | 56739-51-6 | C₅H₃Cl₃N₂O | 213.45 | Not Available | Not Available | Not Available | Not Available |

| 2,4,6-Trichloro-5-methylpyrimidine | 1780-36-5 | C₅H₃Cl₃N₂ | 197.45 | Solid | 65-69[1] | 132-136 (23-25 Torr)[1] | 1.542 (Predicted)[1] |

| 2,4,6-Trichloropyrimidine | 3764-01-0 | C₄HCl₃N₂ | 183.42 | Solid/Liquid | 23-25 | 210-215 | 1.595 at 20°C |

| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | C₅H₄Cl₂N₂O | 179.00 | Solid[2] | 54-58[2] | Not Available | Not Available |

Table 2: Spectral and Other Properties of Related Compounds

| Compound Name | CAS Number | pKa (Predicted) | ¹H NMR Data |

| 2,4,6-Trichloro-5-methylpyrimidine | 1780-36-5 | -6.75 ± 0.39[1] | Not Available |

| 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 | Not Available | (CDCl₃) δ 4.00 (s, 3H), 8.55 (s, 1H)[3] |

| 2,4-Dichloro-5-methoxypyrimidine | 19646-07-2 | Not Available | Available, but specific shifts not detailed in snippets[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly described in the available literature. However, a patent for the synthesis of the related compound, 2,4-dichloro-5-methoxypyrimidine, provides a potential methodological framework.

Synthesis of 2,4-dichloro-5-methoxypyrimidine (Illustrative Protocol)

A patented method for the synthesis of 2,4-dichloro-5-methoxypyrimidine involves the chlorination of a dihydroxy-pyrimidine precursor[5].

Reaction Scheme (Hypothetical for this compound):

Based on the synthesis of similar compounds, a plausible route to this compound could involve the chlorination of a corresponding hydroxy- or oxo-pyrimidine precursor.

General Procedure (Adapted from related syntheses):

-

Starting Material: A suitable precursor, such as 5-methoxy-pyrimidine-2,4,6-triol (a derivative of barbituric acid), would be required.

-

Chlorination: The precursor would be reacted with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl[5].

-

Reaction Conditions: The reaction is typically carried out under reflux in an inert solvent (e.g., toluene) for several hours[5].

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the excess chlorinating agent is quenched, typically with ice water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product may be purified by techniques such as recrystallization or column chromatography.

Note: This is a generalized and hypothetical protocol. The actual synthesis of this compound would require specific optimization of reagents, reaction times, and temperatures.

Reactivity and Stability

While no specific stability data for this compound was found, related chlorinated pyrimidines are generally stable at room temperature in closed containers under normal storage conditions[6]. They are typically incompatible with strong oxidizing agents and strong acids[6]. Hazardous decomposition products upon combustion may include hydrogen chloride, nitrogen oxides, and carbon monoxide[6].

The three chlorine atoms on the pyrimidine ring are expected to be susceptible to nucleophilic substitution, making this compound a potentially versatile intermediate for the synthesis of more complex molecules.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding any biological activity or involvement in signaling pathways for this compound. The pyrimidine scaffold is present in many biologically active compounds, and halogenated derivatives are often explored for their potential as anticancer, antimicrobial, or antiviral agents[7][8]. However, without experimental data, any discussion of the biological role of this compound would be purely speculative.

Visualization of Workflows and Pathways

Due to the absence of any described signaling pathways, experimental workflows, or logical relationships for this compound in the available literature, no diagrams can be generated at this time. Should such information become available, it can be readily visualized using the Graphviz (DOT language) as requested.

Conclusion

This compound remains a poorly characterized compound in the public scientific domain. This guide highlights the current knowledge gap and provides a comparative analysis of closely related compounds to offer a preliminary framework for researchers. The presented data on analogous compounds can aid in the design of future studies to elucidate the physicochemical properties, synthetic routes, and biological potential of this compound. It is recommended that any research on this compound begins with a thorough experimental determination of its fundamental properties and safety profile.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 4,6-二氯-5-甲氧基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,6-Dichloro-5-methoxypyrimidine | 5018-38-2 [chemicalbook.com]

- 4. 2,4-Dichloro-5-methoxypyrimidine(19646-07-2) 1H NMR spectrum [chemicalbook.com]

- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 6. lifechempharma.com [lifechempharma.com]

- 7. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 8. 5018-38-2|4,6-Dichloro-5-methoxypyrimidine|BLD Pharm [bldpharm.com]

Technical Inquiry Notice: Discrepancy in Chemical Identifier for CAS Number 56739-51-6

To our valued researchers, scientists, and drug development professionals,

This document addresses a critical discrepancy identified regarding the chemical compound associated with CAS number 56739-51-6 . Our comprehensive investigation to generate an in-depth technical guide on "2,4,6-Trichloro-5-methoxypyrimidine" under this CAS number has revealed conflicting and ambiguous information from various chemical data sources.

Key Findings:

-

Conflicting Chemical Identities: The CAS number 56739-51-6 is associated with two different chemical structures depending on the supplier. While some sources link this number to This compound , other reputable suppliers associate the same CAS number with (2,4,6-Trichloropyrimidin-5-yl)methanol .

-

Alternative CAS Number: Further investigation into the chemical entity "(2,4,6-Trichloropyrimidin-5-yl)methanol" indicates that it is more consistently and reliably identified with CAS number 1260682-15-2 .

-

Lack of Definitive Public Data: Major chemical databases, such as PubChem, do not currently have a registered entry for CAS number 56739-51-6, which prevents independent verification of the correct chemical structure associated with this identifier.

Implications for Technical Accuracy:

Given the uncertainty surrounding the precise chemical identity of CAS number 56739-51-6, it is not possible to provide an accurate and reliable in-depth technical guide as requested. The physical and chemical properties, experimental protocols, and potential applications would differ significantly between this compound and (2,4,6-Trichloropyrimidin-5-yl)methanol. Providing a guide based on an unverified assumption would be scientifically irresponsible and could lead to inaccuracies in research and development.

Recommendation:

We strongly advise all researchers, scientists, and drug development professionals intending to work with the compound referenced by CAS number 56739-51-6 to first verify the exact chemical identity and structure with their supplier . It is crucial to ascertain whether the intended compound is indeed this compound or (2,4,6-Trichloropyrimidin-5-yl)methanol and to use the correct corresponding CAS number for all documentation and procurement purposes.

Once the correct chemical identity has been unequivocally confirmed, we would be pleased to generate a comprehensive technical guide tailored to the specific compound of interest. We are committed to providing accurate and high-quality scientific information and believe that this clarification is essential for maintaining the integrity of your research.

An In-depth Technical Guide to the Reactivity of 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-methoxypyrimidine is a polysubstituted pyrimidine derivative of significant interest in synthetic organic chemistry, particularly as a versatile scaffold for the development of novel pharmaceutical agents and other functional molecules. The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyrimidine ring, further influenced by the electronic effects of its substituents: three chloro groups and a methoxy group. This guide provides a comprehensive overview of the anticipated reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is based on established principles of heterocyclic chemistry and analogies drawn from structurally related compounds, owing to the limited availability of direct experimental data for this specific molecule in the public domain.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion. The pyrimidine ring's two nitrogen atoms act as strong electron-withdrawing groups, which activate the ring towards nucleophilic attack.

Electronic Influence of Substituents

The regioselectivity and rate of SNAr reactions on the this compound ring are governed by the interplay of the electronic effects of the chloro and methoxy substituents.

-

Chloro Groups: The three chlorine atoms are strongly electron-withdrawing through their inductive effect, significantly activating the C-2, C-4, and C-6 positions for nucleophilic attack. They also serve as excellent leaving groups.

-

Methoxy Group: The methoxy group at the C-5 position exerts a dual electronic effect. It is inductively electron-withdrawing but more significantly, it is a strong electron-donating group through its mesomeric (resonance) effect. This electron-donating nature is expected to decrease the overall reactivity of the pyrimidine ring towards nucleophiles compared to its non-methoxylated counterpart, 2,4,6-trichloropyrimidine.[1]

Regioselectivity of Nucleophilic Attack

The positions of nucleophilic attack on the pyrimidine ring are not equivalent. Based on studies of related substituted pyrimidines, a general order of reactivity for the chloro-substituted positions can be predicted. For 2,4-dichloropyrimidines, nucleophilic substitution generally occurs preferentially at the C-4 position. However, the presence of an electron-donating group at the C-6 position can steer the substitution towards the C-2 position.

For this compound, the C-4 and C-6 positions are electronically and sterically similar. The C-2 position is situated between two nitrogen atoms, which strongly influences its reactivity. The electron-donating 5-methoxy group is expected to influence the electron density at the adjacent C-4 and C-6 positions, potentially modulating their reactivity relative to the C-2 position.

A plausible logical workflow for a sequential nucleophilic substitution is outlined below:

Predicted Reactivity with Common Nucleophiles

The following sections outline the expected reactivity of this compound with various classes of nucleophiles, along with generalized experimental protocols based on analogous reactions.

Amines

Amines are common nucleophiles in SNAr reactions with chloropyrimidines. The reaction is expected to proceed readily, with the potential for mono-, di-, and tri-substitution depending on the stoichiometry of the amine and the reaction conditions.

Table 1: Predicted Reaction Conditions for Amination

| Parameter | Condition | Rationale |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) | To dissolve the reactants and facilitate the SNAr mechanism. |

| Temperature | Room temperature to moderate heating (e.g., 25-80 °C) | To provide sufficient energy for the reaction without causing decomposition. Harsher conditions may be needed for multiple substitutions. |

| Base | Tertiary amine (e.g., triethylamine, DIPEA) or inorganic base (e.g., K2CO3) | To neutralize the HCl generated during the reaction. |

| Stoichiometry | 1 equivalent of amine for monosubstitution; excess for multiple substitutions. | To control the degree of substitution. |

Experimental Protocol (Generalized):

-

Dissolve this compound (1 equivalent) in a suitable aprotic polar solvent.

-

Add the amine (1-3 equivalents, depending on the desired degree of substitution) and a base (1.1-3.3 equivalents).

-

Stir the reaction mixture at the desired temperature and monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

The regioselectivity of amination will be a key consideration. Based on related systems, the initial substitution is likely to occur at the C-4 or C-6 position. Subsequent substitutions will be influenced by the electronic nature of the newly introduced amino group.

A diagram illustrating the reaction with an amine is shown below:

Alcohols and Phenols (O-Nucleophiles)

Alkoxides and phenoxides are also effective nucleophiles for the substitution of chloro groups on the pyrimidine ring.

Table 2: Predicted Reaction Conditions for Alkoxylation/Phenoxylation

| Parameter | Condition | Rationale |

| Nucleophile | Pre-formed sodium or potassium alkoxide/phenoxide | To ensure a sufficiently strong nucleophile. |

| Solvent | The corresponding alcohol or an aprotic polar solvent (e.g., THF, DMF) | To dissolve the reactants. |

| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate. |

Experimental Protocol (Generalized):

-

Prepare the sodium or potassium alkoxide/phenoxide by reacting the corresponding alcohol/phenol with a strong base (e.g., NaH, K2CO3).

-

Add a solution of this compound in a suitable solvent to the alkoxide/phenoxide solution.

-

Heat the reaction mixture and monitor its progress.

-

After completion, neutralize the reaction and extract the product.

-

Purify the product as required.

Thiols (S-Nucleophiles)

Thiolates are potent nucleophiles and are expected to react readily with this compound.

Table 3: Predicted Reaction Conditions for Thiolation

| Parameter | Condition | Rationale |

| Nucleophile | Thiol in the presence of a base (e.g., NaH, K2CO3) to generate the thiolate in situ. | Thiolates are strong nucleophiles. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | To facilitate the reaction. |

| Temperature | Room temperature to moderate heating | Thiolates are generally very reactive. |

Experimental Protocol (Generalized):

-

Dissolve the thiol in an aprotic polar solvent and add a base to generate the thiolate.

-

Add this compound to the reaction mixture.

-

Stir at the appropriate temperature until the reaction is complete.

-

Work up the reaction by adding water and extracting the product.

-

Purify the resulting thioether.

Potential for Further Transformations

The substituted products derived from the SNAr reactions of this compound can undergo further chemical modifications, making this scaffold a valuable starting point for the synthesis of diverse compound libraries. For instance, remaining chloro groups can be subjected to cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce carbon-carbon or carbon-nitrogen bonds, further expanding the molecular diversity.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity is dominated by nucleophilic aromatic substitution, with the regiochemical outcome influenced by the electronic interplay of the chloro and methoxy substituents. While direct experimental data for this specific molecule is scarce, a robust understanding of its reactivity can be inferred from the well-established principles of pyrimidine chemistry. This guide provides a predictive framework for researchers to design and execute synthetic strategies utilizing this versatile scaffold. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and to explore its utility in the synthesis of novel, functional molecules.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2,4,6-trichloro-5-methoxypyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles information from analogous structures and relevant patents to offer a detailed understanding of its characteristics. The guide includes a plausible synthetic pathway, predicted physicochemical properties, and a discussion of its potential applications in medicinal chemistry, particularly as a reactive intermediate for the synthesis of novel therapeutic agents. Safety and handling precautions for related chlorinated pyrimidines are also addressed.

Molecular Structure and Properties

This compound possesses a core pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and a methoxy group at position 5. The high degree of chlorination makes the pyrimidine ring electron-deficient and renders the chlorine atoms susceptible to nucleophilic substitution, a key feature for its utility in synthetic chemistry.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2,4,6-Trichloro-5-methylpyrimidine[1][2] | 2,4,6-Trichloropyrimidine[3] | 4,6-Dichloro-5-methoxypyrimidine |

| CAS Number | 56739-51-6 (Note: Ambiguous, also associated with (2,4,6-Trichloropyrimidin-5-yl)methanol) | 1780-36-5 | 3764-01-0 | 5018-38-2 |

| Molecular Formula | C₅H₃Cl₃N₂O | C₅H₃Cl₃N₂ | C₄HCl₃N₂ | C₅H₄Cl₂N₂O |

| Molecular Weight | 213.45 g/mol | 197.45 g/mol | 183.42 g/mol | 179.00 g/mol |

| Appearance | Data not available | Solid | Colorless to pale yellow liquid/solid | Data not available |

| Melting Point | Data not available | 65-69 °C | 23-25 °C | Data not available |

| Boiling Point | Data not available | Data not available | 210-215 °C | Data not available |

Synthesis

Based on the synthesis of analogous compounds, such as 2,4-dichloro-5-methoxypyrimidine and other trichloropyrimidines, a plausible synthetic route involves the chlorination of a suitable pyrimidine precursor. The general approach utilizes a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base or catalyst.

General Synthetic Pathway

The synthesis would likely start from a 5-methoxypyrimidine derivative with hydroxyl or other suitable leaving groups at the 2, 4, and 6 positions, such as 5-methoxybarbituric acid or a related compound.

Caption: Plausible synthetic pathway for this compound.

Inferred Experimental Protocol from Analogous Syntheses

The following protocol is inferred from methods used for similar compounds and should be considered a general guideline.

Table 2: Inferred Experimental Protocol for the Synthesis of this compound

| Step | Procedure | Reagents & Conditions |

| 1. Reaction Setup | A suitable precursor (e.g., 5-methoxybarbituric acid) is added to a reaction vessel equipped with a reflux condenser and a stirrer, under an inert atmosphere (e.g., nitrogen). | Precursor, Phosphorus oxychloride (POCl₃) as both reagent and solvent. |

| 2. Chlorination | A catalytic amount of an amine base (e.g., N,N-dimethylaniline or triethylamine) is added. The mixture is heated to reflux (typically 100-160 °C) for several hours.[4] | Heat, Stirring. |

| 3. Work-up | After the reaction is complete (monitored by TLC or GC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water. | Vacuum distillation, Ice water. |

| 4. Extraction | The aqueous mixture is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). | Organic solvent. |

| 5. Purification | The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization. | Anhydrous Na₂SO₄, Silica gel chromatography or recrystallization. |

Spectroscopic and Analytical Data

Specific, experimentally verified spectroscopic data for this compound is not available in the reviewed literature. For research purposes, it is crucial to obtain analytical data on the synthesized compound to confirm its identity and purity. Below are the expected characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A singlet for the methoxy protons (-OCH₃) is expected. The chemical shift would likely be in the range of 3.9-4.2 ppm. |

| ¹³C NMR | Signals for the pyrimidine ring carbons and the methoxy carbon are expected. The carbons attached to chlorine will be significantly deshielded. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the three chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and the methoxy group. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C-O stretching of the methoxy group, C=N and C=C stretching of the pyrimidine ring, and C-Cl stretching are expected.[5] |

Reactivity and Potential Applications in Drug Development

The three chlorine atoms on the pyrimidine ring are reactive sites for nucleophilic aromatic substitution (SₙAr). The reactivity of these positions allows for the sequential and regioselective introduction of various functional groups, making this compound a potentially valuable scaffold in medicinal chemistry.

The pyrimidine core is a common motif in a wide range of biologically active compounds, including anticancer, antiviral, and antibacterial agents. By serving as a versatile building block, this compound can be used to generate libraries of novel compounds for drug discovery screening.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally similar chlorinated pyrimidines, it should be handled with care.

Table 4: General Safety and Handling Precautions for Chlorinated Pyrimidines

| Aspect | Precaution |

| Health Hazards | May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation. |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use a respirator if ventilation is inadequate. |

| Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area. |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container. |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. |

Conclusion

This compound is a highly functionalized pyrimidine derivative with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data for this specific compound is scarce, this guide provides a comprehensive overview based on the properties and reactivity of analogous compounds. Further research is needed to fully characterize this molecule and explore its applications in the development of novel therapeutics. Researchers working with this compound should proceed with caution, following appropriate safety protocols, and should perform thorough analytical characterization.

References

- 1. rsc.org [rsc.org]

- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 3. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 5. ias.ac.in [ias.ac.in]

Spectroscopic Profile of 2,4,6-Trichloro-5-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 2,4,6-Trichloro-5-methoxypyrimidine

-

Molecular Formula: C₅H₃Cl₃N₂O

-

Molecular Weight: 229.45 g/mol

-

CAS Number: 56739-51-6

Spectroscopic Data

Due to the limited availability of specific data for this compound, the following tables include data for this compound where available, alongside data for key related structures for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound | - | Data not available | - | - | - |

| 2,4-Dichloro-5-methoxypyrimidine[1] | - | 8.45 | s | 1H | H-6 |

| 4.05 | s | 3H | OCH₃ | ||

| 2,4,6-Trichloropyrimidine[2] | CDCl₃ | 7.45 | s | 1H | H-5 |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| This compound | - | Data not available | - |

| 2,4,6-Trichloropyrimidine | CDCl₃ | 162.5, 160.1, 120.0 | C2, C4/C6, C5 |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragments (m/z) |

| This compound | - | Data not available | - |

| 2,4,6-Trichloropyrimidine[3] | Electron Ionization (EI) | 182, 184, 186 | 147, 149, 112, 114 |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| This compound | - | Data not available | - |

| 2,4,6-Trichloropyrimidine[4] | Nujol Mull | 1560, 1533 | Ring Stretching |

| 1433, 1407 | Ring Stretching | ||

| 833 | Ring Breathing (mass-dependent) | ||

| 573, 613 | Ring Bending |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly available. However, the following generalized protocols are based on standard techniques reported for similar compounds.

NMR Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with either electron ionization (EI) or electrospray ionization (ESI). For EI, a direct insertion probe could be used. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.

Infrared (IR) Spectroscopy

IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a KBr pellet, a thin film on a salt plate (e.g., NaCl), or as a solution in a suitable solvent (e.g., CCl₄).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Signaling Pathway Analysis (Hypothetical)

Given that pyrimidine derivatives are often investigated for their biological activity, particularly as kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where such a compound might act.

Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.

References

The Synthetic Utility of 2,4,6-Trichloro-5-methoxypyrimidine: A Gateway to Novel Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the various functionalized pyrimidines, 2,4,6-trichloro-5-methoxypyrimidine stands out as a versatile and highly reactive starting material. Its three distinct chlorine atoms, activated by the electron-withdrawing nature of the pyrimidine ring and influenced by the methoxy group at the 5-position, offer a platform for sequential and regioselective nucleophilic substitutions. This technical guide provides an in-depth overview of the synthetic transformations of this compound and its analogues, focusing on the synthesis of potential therapeutic agents, particularly PIM-1 kinase inhibitors.

Reactivity and Regioselectivity

The chlorine atoms at the C2, C4, and C6 positions of the pyrimidine ring exhibit differential reactivity towards nucleophiles. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position.[1] This regioselectivity can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for controlled, stepwise synthesis of di- and tri-substituted pyrimidines.[2][3]

Synthesis of Substituted Pyrimidines

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. A wide array of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atoms, leading to a diverse range of substituted pyrimidines.

General Experimental Workflow

The synthesis of substituted pyrimidines from a trichloropyrimidine precursor typically follows a well-defined workflow. This involves the sequential displacement of the chloro groups with different nucleophiles, often with purification of the intermediate products at each step.

References

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2,4,6-Trichloro-5-methoxypyrimidine in Medicinal Chemistry

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is of paramount importance. Among the myriad of heterocyclic compounds, the pyrimidine core has consistently demonstrated its value, forming the backbone of numerous clinically approved drugs. This whitepaper delves into the potential of a specific, highly functionalized pyrimidine derivative, 2,4,6-Trichloro-5-methoxypyrimidine, as a versatile building block in medicinal chemistry. Its unique substitution pattern offers a tantalizing platform for the development of a new generation of targeted therapies, particularly in the realms of oncology and virology.

Introduction: The Pyrimidine Privilege in Drug Design

The pyrimidine ring is a privileged scaffold in medicinal chemistry, owing to its presence in the nucleobases of DNA and RNA and its ability to participate in various biological interactions. The inherent biological relevance and synthetic tractability of pyrimidines have led to their incorporation into a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.

Halogenated pyrimidines, in particular, are highly valued as synthetic intermediates. The presence of multiple chlorine atoms on the pyrimidine ring of this compound provides reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This chemical versatility enables the creation of large and diverse compound libraries for high-throughput screening and lead optimization. The methoxy group at the 5-position further modulates the electronic properties of the ring, influencing its reactivity and potential interactions with biological targets.

Synthetic Pathways and Chemical Reactivity

The synthesis of this compound is achievable through established chemical transformations. While specific patented methods exist for its preparation, a general conceptual pathway involves the chlorination of a suitable pyrimidine precursor.

The key to the utility of this compound lies in the differential reactivity of its three chlorine atoms at the 2, 4, and 6 positions. This allows for controlled, stepwise nucleophilic aromatic substitution (SNAr) reactions. By carefully selecting the nucleophile, reaction conditions (temperature, solvent, and base), a diverse array of substituents can be introduced at specific positions on the pyrimidine ring. This regioselective functionalization is a cornerstone of building molecular complexity and tailoring compounds for specific biological targets.

Potential Applications in Medicinal Chemistry

Based on the established roles of structurally similar compounds, this compound is a promising starting point for the development of several classes of therapeutic agents.

Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in oncology. The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The structural analog, 2,4,6-trichloropyrimidine, has been utilized as a core scaffold for the synthesis of cyclin-dependent kinase (CDK) inhibitors. It is therefore highly probable that this compound can serve as a versatile template for the design of inhibitors targeting a range of kinases implicated in cancer, such as:

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in various cancers.

-

Anaplastic Lymphoma Kinase (ALK): ALK fusions are drivers in certain types of lung cancer.

-

Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function and is implicated in various cancers and inflammatory diseases.

The general approach involves the displacement of the chlorine atoms with various amine-containing fragments to generate a library of substituted aminopyrimidines for screening against a panel of kinases.

Antiviral Agents

The pyrimidine core is also a key component of many antiviral drugs. Given the broad-spectrum antiviral activity reported for various pyrimidine derivatives, it is plausible that compounds derived from this compound could exhibit activity against a range of viruses. The synthetic versatility of this scaffold allows for the exploration of a vast chemical space to identify novel antiviral agents.

Experimental Protocols

While specific experimental data for bioactive compounds derived directly from this compound are not yet widely published in peer-reviewed literature, the following protocols are based on established methods for analogous compounds and provide a framework for future research.

General Procedure for Nucleophilic Aromatic Substitution

A solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF) is treated with the desired nucleophile (1.0-1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 eq). The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Synthesis of a Hypothetical Kinase Inhibitor Library

Data Presentation

As specific quantitative data for derivatives of this compound are not yet publicly available, the following table serves as a template for organizing future experimental results.

| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Target Kinase | IC50 (nM) |

| XYZ-001 | - | - | - | EGFR | - |

| XYZ-002 | - | - | - | ALK | - |

| XYZ-003 | - | - | - | JAK3 | - |

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for regioselective functionalization make it an ideal starting point for the generation of diverse chemical libraries. Based on the well-established medicinal chemistry of related pyrimidine derivatives, the most immediate and promising applications for this scaffold lie in the discovery of new kinase inhibitors for oncology. Future research should focus on the systematic exploration of the chemical space around this core, synthesizing libraries of derivatives and screening them against a broad range of biological targets. The elucidation of structure-activity relationships will be crucial in guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will undoubtedly pave the way for the development of new and effective medicines based on the this compound scaffold.

An In-Depth Technical Guide to 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichloro-5-methoxypyrimidine is a halogenated and methoxy-substituted pyrimidine derivative. While specific, in-depth research on this particular compound is limited in publicly available literature, its structural motifs are common in medicinal chemistry, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and potential applications, drawing upon data from related compounds to infer its characteristics.

Chemical Properties and Data

Quantitative data for this compound is not widely reported in peer-reviewed literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated.

| Property | Data | Source |

| Molecular Formula | C₅H₃Cl₃N₂O | Inferred |

| Molecular Weight | 229.45 g/mol | Calculated |

| CAS Number | 56739-51-6 | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in common organic solvents | Inferred |

Spectroscopic Data:

-

¹H NMR: A single peak corresponding to the methoxy group protons would be expected, likely in the range of 3.5-4.5 ppm.

-

¹³C NMR: Resonances for the pyrimidine ring carbons and the methoxy carbon would be observed. The carbon atoms attached to chlorine would show characteristic shifts.

-

IR Spectroscopy: Characteristic peaks for C-Cl, C-N, C=N, and C-O stretching vibrations would be present. The infrared spectrum of the related 2,4,6-trichloropyrimidine shows bands at 1407, 1433, 1533, and 1560 cm⁻¹ which are attributed to ring stretching modes.[2]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the three chlorine atoms.

Synthesis of this compound

A Chinese patent (CN110294715A) describes a method for the synthesis of this compound. While a full English translation is not available, the general approach can be understood from related syntheses of chlorinated pyrimidines. The most plausible synthetic route involves the chlorination of a 5-methoxy-substituted pyrimidine precursor, such as 5-methoxybarbituric acid, using a chlorinating agent like phosphorus oxychloride (POCl₃).

General Experimental Protocol (Inferred):

The following is a generalized experimental protocol based on the synthesis of similar compounds, such as 2,4-dichloro-5-methoxypyrimidine.

Reaction:

Figure 1: Proposed synthesis of this compound.

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, the starting material, 5-methoxybarbituric acid, is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice or into cold water.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Reactivity and Potential Applications in Drug Development

The three chlorine atoms on the pyrimidine ring of this compound are expected to be susceptible to nucleophilic substitution reactions. This reactivity makes it a versatile building block for the synthesis of a wide range of substituted pyrimidine derivatives.

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets.

Potential Signaling Pathway Involvement:

While no specific biological activity has been reported for this compound, its derivatives could potentially interact with various signaling pathways implicated in disease. For instance, substituted pyrimidines are known to act as inhibitors of kinases, which are key regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival.

Figure 2: A potential workflow for the use of this compound in drug discovery.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical entity for the synthesis of novel, biologically active compounds. Its synthesis is achievable through established chlorination methodologies, and its reactive nature allows for diverse chemical modifications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the field of drug discovery and development. The information provided in this guide, though partly inferred from related structures, offers a solid foundation for researchers and scientists to begin their investigation into this promising molecule.

References

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4,6-trichloro-5-methoxypyrimidine, a key intermediate in various synthetic applications. The following sections detail the known hazards, protective measures, and emergency procedures to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is associated with the following hazards:

GHS Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Pictograms:

While a specific pictogram combination for this compound is not consistently provided, based on the H-statements, the following pictograms are relevant:

-

GHS07 (Exclamation Mark): For skin/eye irritation, acute toxicity (harmful), and respiratory tract irritation.

Physical and Chemical Properties

Quantitative data for this compound is limited. The table below includes available data for the target compound and related chlorinated pyrimidines for reference. Researchers should handle the compound with the assumption that its properties are similar to these related hazardous substances.

| Property | This compound | 2,4,6-Trichloropyrimidine | 2,4,6-Trichloro-5-methylpyrimidine | 2,4,5-Trichloropyrimidine |

| CAS Number | 60703-46-0[1] | 3764-01-0[2] | 1780-36-5[3] | 5750-76-5[4] |

| Molecular Formula | C₅H₃Cl₃N₂O[1] | C₄HCl₃N₂[2] | C₅H₃Cl₃N₂[3] | C₄HCl₃N₂[4] |

| Molecular Weight | 213.45 g/mol [1] | 183.42 g/mol [2] | 197.45 g/mol [3] | 183.42 g/mol [5] |

| Physical Form | Solid[1] | Solid or liquid[6] | Solid[3] | Colorless to pale yellow liquid[7] |

| Melting Point | Not Available | 23-25 °C | 65-69 °C[3][8] | Not Applicable |

| Boiling Point | Not Available | 210-215 °C | 132-136 °C (at 23-25 Torr)[8] | 84 °C (at 1 mmHg)[5] |

| Density | Not Available | 1.595 g/mL at 20 °C | 1.542±0.06 g/cm³ (Predicted)[8] | 1.6 g/mL[5] |

| Solubility | Not Available | Not miscible or difficult to mix in water.[5] | Not Available | Not miscible or difficult to mix in water.[5][9] |

Toxicological Information

Specific toxicological data, such as LD50 and LC50 values, for this compound are not available.[6] However, based on the GHS hazard statements for the parent compound 2,4,6-trichloropyrimidine, it can be inferred that the substance is harmful by ingestion, inhalation, and dermal contact.[2] The compound is also known to be a lachrymator, causing irritation and tearing of the eyes.[6]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling the solid outside of a certified chemical fume hood or in case of a spill. |

Engineering Controls

All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[10] An eyewash station and a safety shower must be readily accessible.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11] Storage at 2-8°C in an inert atmosphere is recommended.[1]

Experimental Protocols

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Decontamination Procedure

In case of a small spill, follow these steps:

-

Evacuate and Ventilate: If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.

-

Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.

-

Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

-

Neutralize (if applicable): For acidic or basic contaminants, neutralize appropriately. Given the chlorinated nature of the compound, avoid using strong oxidizing agents for cleanup.

-

Collect the Waste: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Logical Relationship of Safety Procedures

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Caption: Logical flow of safety procedures for chemical handling.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Environmental Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a thorough review of the Safety Data Sheet (SDS) and the development of a comprehensive, site-specific Standard Operating Procedure (SOP). Always consult your institution's Environmental Health and Safety (EHS) department for guidance on the safe handling and disposal of hazardous chemicals.

References

- 1. This compound | 60703-46-0 [sigmaaldrich.com]

- 2. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloro-5-methylpyrimidine 97 1780-36-5 [sigmaaldrich.com]

- 4. 2,4,5-Trichloropyrimidine | C4HCl3N2 | CID 237259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. 2,4,6-Trichloro-5-methylpyrimidine CAS#: 1780-36-5 [m.chemicalbook.com]

- 9. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. gre.ac.uk [gre.ac.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,4,6-trichloro-5-methoxypyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective introduction of aryl and heteroaryl moieties, creating a diverse range of substituted pyrimidine derivatives with significant potential in medicinal chemistry and materials science. The differential reactivity of the chlorine atoms at the C2, C4, and C6 positions enables sequential and site-selective functionalization.

Introduction

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] For polychlorinated heteroaromatic compounds like this compound, this reaction offers a powerful tool for molecular elaboration. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle.[2]

Regioselectivity: In Suzuki couplings of polychlorinated pyrimidines, the chlorine atoms at the C4 and C6 positions are generally more reactive than the one at the C2 position. This is attributed to the greater electron deficiency at these positions, making them more susceptible to oxidative addition by the palladium catalyst.[3] The presence of the electron-donating methoxy group at the C5 position is expected to subtly influence this reactivity but not alter the general order of reactivity (C4/C6 > C2). This inherent regioselectivity can be exploited to achieve selective mono-, di-, and tri-arylation by carefully controlling the reaction conditions.[4]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the sequential Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on established protocols for structurally related polychlorinated pyrimidines.[4][5]

Table 1: Mono-Arylation at the C4/C6 Position

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 4-Phenyl-2,6-dichloro-5-methoxypyrimidine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | 4-(4-Methoxyphenyl)-2,6-dichloro-5-methoxypyrimidine | 80-90 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 5 | 4-(Thiophen-3-yl)-2,6-dichloro-5-methoxypyrimidine | 75-85 |

| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 4-(4-Fluorophenyl)-2,6-dichloro-5-methoxypyrimidine | 88-96 |

Table 2: Di-Arylation at the C4 and C6 Positions

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4,6-Diphenyl-2-chloro-5-methoxypyrimidine | 70-85 |

| 2 | 4-Methylphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 4,6-Bis(4-methylphenyl)-2-chloro-5-methoxypyrimidine | 75-88 |

| 3 | 3-Furylboronic acid (2.5) | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | DMF/H₂O | 110 | 16 | 4,6-Di(furan-3-yl)-2-chloro-5-methoxypyrimidine | 65-75 |

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol describes a general method for the selective mono-arylation at the C4/C6 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water, degassed

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

-

Add Pd(PPh₃)₄ (0.03 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,6-dichloro-5-methoxypyrimidine.

Protocol 2: General Procedure for Di-Arylation of this compound

This protocol outlines a method for the di-arylation at the C4 and C6 positions.

Materials:

-

This compound

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 equivalents)

-

1,4-Dioxane

-

Water, degassed

-

Schlenk tube or sealed reaction vessel

-

Magnetic stirrer

-

Oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

-

Seal the tube, then evacuate and backfill with an inert gas three times.

-

Add 1,4-dioxane (10 mL) and degassed water (2.5 mL).

-

Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

-

Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring for 12-16 hours.

-

Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the residue by column chromatography to yield the 4,6-diaryl-2-chloro-5-methoxypyrimidine.

Protocol 3: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents for mono-arylation, 2.2 for di-arylation)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0-4.0 equivalents)

-

1,4-Dioxane/Water (4:1)

-

Microwave reactor vial

-

Magnetic stirrer

Procedure:

-

To a microwave reactor vial, add this compound (0.5 mmol), the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

-

Add the 1,4-dioxane/water solvent mixture (5 mL).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 100-120 °C for 15-30 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocols.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki coupling reactions.

Caption: Regioselective pathway for sequential Suzuki coupling.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2,4,6-Trichloro-5-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceuticals. The reaction facilitates the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,4,6-trichloro-5-methoxypyrimidine. This substrate is a highly functionalized pyrimidine ring, and the presence of multiple reactive chloro-substituents presents a unique challenge in achieving selective amination. The regioselectivity of the reaction is a critical consideration and is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions.

Regioselectivity of Polychlorinated Pyrimidines

For polychlorinated pyrimidines, the reactivity of the halogen substituents is not uniform. In general, the order of reactivity for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions follows the trend C4(6) > C2 >> C5.[1] For 2,4,6-trichloropyrimidine, studies have shown that monosubstitution with anilines predominantly occurs at the C4 position.[2] This inherent reactivity difference can be exploited to achieve regioselective mono-amination of this compound. By carefully controlling the stoichiometry of the amine and the reaction conditions, it is possible to favor the substitution of one chlorine atom, primarily at the C4 or C6 position.

Key Parameters for Optimization

Successful Buchwald-Hartwig amination of this compound requires careful optimization of several key parameters:

-

Palladium Precatalyst: A variety of palladium sources can be used, including Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium-ligand complexes (precatalysts). The choice of precatalyst can influence reaction efficiency and ease of setup.

-

Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed. The choice of ligand can significantly impact the reaction's scope, efficiency, and selectivity.

-

Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can affect the reaction rate and selectivity.

-

Solvent: Anhydrous, deoxygenated solvents are essential for the reaction. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Temperature: The reaction temperature is a critical parameter that can affect the reaction rate and the stability of the catalyst. Temperatures typically range from 80 to 120 °C.

Data Presentation

The following table summarizes generalized reaction conditions for the mono-amination of polychlorinated pyrimidines, which can be adapted for this compound.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Amine Scope | Typical Yield (%) |

| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Primary & Secondary Aryl and Alkyl Amines | 60-95 |

| 2 | Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 110 | Primary & Secondary Aryl and Alkyl Amines | 70-98 |

| 3 | BrettPhos Pd G3 | (none) | K₃PO₄ | t-BuOH | 100 | Primary Amines | 75-99 |

| 4 | RuPhos Pd G3 | (none) | K₂CO₃ | sec-BuOH | 100 | Secondary Amines | 70-95 |

Experimental Protocols

This protocol provides a general procedure for the Buchwald-Hartwig mono-amination of this compound. Optimization of the reaction conditions may be necessary for specific amine coupling partners.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

-

Addition of Reagents: Add the base (1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.0-1.2 equivalents).

-

Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel.

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Mandatory Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Substituted Pyrimidines Using 2,4,6-Trichloro-5-methoxypyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction